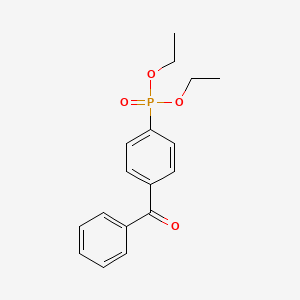

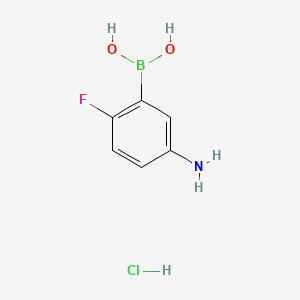

(5-Amino-2-fluorophenyl)boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H7BFNO2. It is stored in a freezer .

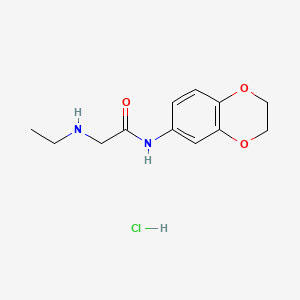

Molecular Structure Analysis

The molecular weight of “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is 154.94 . The InChI code for this compound is 1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” are not available, boronic acids are generally known to participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” has a density of 1.3±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 37.0±0.4 cm3 .Scientific Research Applications

Polymer Electrolytes in Energy Storage

(5-Amino-2-fluorophenyl)boronic acid hydrochloride can be used as a reactant for the preparation of phenylboronic catechol esters, which show promise as anion receptors for polymer electrolytes. These electrolytes are crucial in the development of stable dye-sensitized solar cells, contributing to advancements in renewable energy technologies .

Organic Synthesis

This compound is involved in diastereoselective synthesis processes, such as the rhodium-catalyzed arylation which leads to the creation of trisubstituted allylic alcohols. These compounds have significant applications in pharmaceuticals and agrochemicals due to their complex molecular structures .

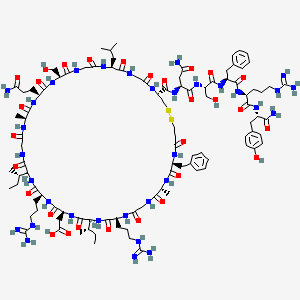

Biomedical Applications

Phenylboronic acids, including derivatives like (5-Amino-2-fluorophenyl)boronic acid hydrochloride, have been explored for their ability to function as glucose-sensitive polymers. This enables self-regulated insulin release in diabetes treatment and can also be used as diagnostic agents. Additionally, they have applications in wound healing and tumor targeting due to their unique interactions with biological tissues .

Drug Discovery

The compound’s ability to participate in Suzuki cross-coupling reactions makes it valuable for synthesizing biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity. This is crucial for developing drugs that target neurological disorders .

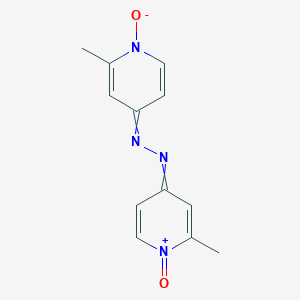

Sensing Applications

Boronic acids are known for their interactions with cis-diols, making them suitable for sensing applications. (5-Amino-2-fluorophenyl)boronic acid hydrochloride could potentially be used in the development of multivalent boronic acid sensor molecules to improve selectivity towards specific analytes, such as glucose or other saccharides .

Chemical Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis is influenced by substituents in the aromatic ring, and (5-Amino-2-fluorophenyl)boronic acid hydrochloride could be studied to understand these kinetics better. This research has implications for drug stability and delivery systems .

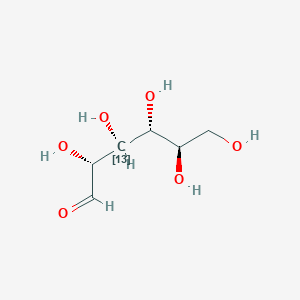

Molecular Recognition

Boronic acids are commonly used for the sensing of mono- and polysaccharides due to their ability to differentiate between similar molecules. This compound could be applied in chemical sensors that require high specificity, such as those needed in medical diagnostics or environmental monitoring .

Safety and Hazards

properties

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVCJRRSLDMQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681898 |

Source

|

| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-65-3 |

Source

|

| Record name | Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)